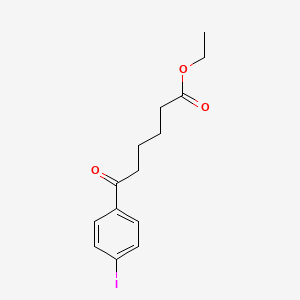

Ethyl 6-(4-iodophenyl)-6-oxohexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 6-(4-iodophenyl)-6-oxohexanoate is an organic compound with the molecular formula C14H17IO3 It is a derivative of hexanoic acid, featuring an ethyl ester group, a 4-iodophenyl group, and a ketone functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(4-iodophenyl)-6-oxohexanoate typically involves the esterification of 6-(4-iodophenyl)-6-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-(4-iodophenyl)-6-oxohexanoate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

Oxidation: 6-(4-iodophenyl)hexanoic acid.

Reduction: Ethyl 6-(4-iodophenyl)-6-hydroxyhexanoate.

Substitution: Ethyl 6-(4-azidophenyl)-6-oxohexanoate.

Aplicaciones Científicas De Investigación

Ethyl 6-(4-iodophenyl)-6-oxohexanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of ethyl 6-(4-iodophenyl)-6-oxohexanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom and the ketone group play crucial roles in these interactions, potentially forming covalent bonds or participating in hydrogen bonding and van der Waals interactions.

Comparación Con Compuestos Similares

Ethyl 6-(4-iodophenyl)-6-oxohexanoate can be compared with other similar compounds such as:

Ethyl 6-(4-bromophenyl)-6-oxohexanoate: Similar structure but with a bromine atom instead of iodine.

Ethyl 6-(4-chlorophenyl)-6-oxohexanoate: Similar structure but with a chlorine atom instead of iodine.

Ethyl 6-(4-fluorophenyl)-6-oxohexanoate: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its halogenated analogs.

Actividad Biológica

Ethyl 6-(4-iodophenyl)-6-oxohexanoate is a compound of interest due to its potential biological activities, particularly as a modulator of peroxisome proliferator-activated receptors (PPARs). This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of compounds known as β-keto esters. Its molecular formula is C13H15IO3 with a molecular weight of approximately 320.16 g/mol. The presence of the iodine substituent on the aromatic ring may influence its biological interactions and receptor binding affinity.

The compound acts primarily as a PPAR agonist, particularly targeting PPARδ (also known as PPARβ). PPARs are nuclear receptors that regulate gene expression involved in various metabolic processes, including lipid metabolism and glucose homeostasis. Activation of PPARδ has been associated with beneficial effects in metabolic diseases, muscle regeneration, and mitochondrial function.

Biological Activity

- PPAR Agonism : this compound has been shown to enhance PPARδ activity, which can lead to increased fatty acid oxidation and improved mitochondrial biogenesis. This activity is significant for conditions such as muscular dystrophy and metabolic syndromes .

- Mitochondrial Function : Research indicates that compounds similar to this compound can improve mitochondrial function in muscle cells, suggesting a role in treating mitochondrial dysfunction-related diseases .

- Muscle Regeneration : Activation of PPARδ promotes myoblast proliferation and muscle regeneration post-injury. This effect has been demonstrated in various animal models, where administration of PPAR agonists resulted in enhanced recovery from muscle damage .

Case Studies

Several studies have investigated the effects of PPARδ agonists on muscle health:

- Duchenne Muscular Dystrophy (DMD) Models : In a study involving DMD mouse models, treatment with a related compound led to significant improvements in muscle endurance and reduced necrosis in muscle tissues. The treated mice exhibited better performance in treadmill tests compared to controls .

- Kidney Injury Models : Another study highlighted the protective effects of PPARδ activation against ischemia-reperfusion injury in kidney tissues. The administration of PPAR agonists resulted in reduced kidney damage and improved recovery metrics .

Research Findings

The following table summarizes key findings from research on this compound and related compounds:

Propiedades

IUPAC Name |

ethyl 6-(4-iodophenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17IO3/c1-2-18-14(17)6-4-3-5-13(16)11-7-9-12(15)10-8-11/h7-10H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWNSPNKRJDBTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645718 |

Source

|

| Record name | Ethyl 6-(4-iodophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854658-72-3 |

Source

|

| Record name | Ethyl 6-(4-iodophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.